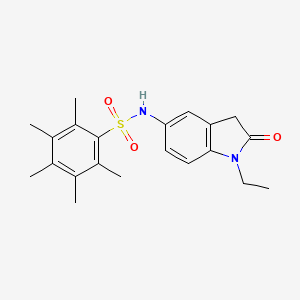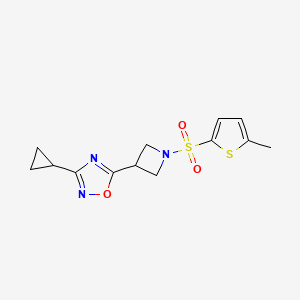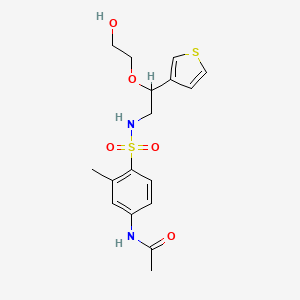
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide is a compound that presents intriguing structural and functional attributes, positioning it as a potential candidate for various scientific explorations. It combines elements such as a thiophene ring, a sulfamoyl group, and an acetamide moiety, which collectively contribute to its multifaceted reactivity and application potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide typically involves multiple steps, each meticulously designed to introduce and preserve the functional groups within the compound.
Thiophene Ring Incorporation:
Hydroxyethoxy Substitution: : Subsequent steps involve the nucleophilic substitution of the 2-(2-hydroxyethoxy)ethyl group onto the thiophene ring, facilitated by suitable catalysts and solvents to ensure high yield and purity.
Acetamide Introduction: : Finally, the 3-methylphenyl moiety is connected via an amidation reaction, forming the complete structure.
Industrial Production Methods
Industrial synthesis might employ continuous flow processes to ensure efficiency and scalability. Using high-pressure reactors and automated controls can help maintain the precise reaction conditions needed for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: : The presence of the thiophene ring enables oxidation reactions, forming sulfoxides or sulfones under specific conditions.
Reduction: : Reductive amination can modify the amide group, potentially altering its reactivity.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, facilitated by the functional groups present.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or potassium permanganate in acidic or basic media.
Reduction: : Involves reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Often uses halogenated compounds or strong acids/bases depending on the specific functional group being targeted.
Major Products
Major products from these reactions include various oxidized forms of the compound, amine derivatives, and substituted thiophene or phenyl rings.
科学的研究の応用
Chemistry: : Used as a reagent in organic synthesis to introduce complex functional groups.
Biology: : Potential use in studying enzyme interactions due to its multiple functional groups.
Medicine: : Investigated for its pharmacological properties, particularly in targeting sulfamoyl or thiophene-sensitive pathways.
Industry: : Application in the development of specialty chemicals and advanced materials due to its unique reactivity.
作用機序
Molecular Targets and Pathways
The compound's mechanism of action is primarily mediated through its interaction with various molecular targets, including enzymes and receptor proteins. The sulfamoyl group is known to bind to specific active sites in enzymes, potentially inhibiting or modifying their activity. The hydroxyethoxy group provides solubility and facilitates interaction with hydrophilic environments, while the thiophene ring enhances binding specificity through aromatic stacking interactions.
類似化合物との比較
Similar Compounds
N-(2-hydroxyethyl)-N-(thiophen-3-yl)acetamide: : Lacks the sulfamoyl and additional hydroxyethoxy group, resulting in different reactivity and application potential.
3-methylphenylacetamide: : Simpler structure, missing the thiophene and hydroxyethoxy groups, leading to less specificity in biological interactions.
Thiophen-3-yl sulfonamide: : Includes the thiophene and sulfonamide group but lacks the acetamide and hydroxyethoxy functionalities.
Uniqueness
N-(4-(N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)sulfamoyl)-3-methylphenyl)acetamide stands out due to its multifunctional nature, allowing it to engage in a broad spectrum of chemical reactions and biological interactions. Its structural complexity renders it particularly valuable for specialized applications where traditional compounds might fall short.
特性
IUPAC Name |
N-[4-[[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]sulfamoyl]-3-methylphenyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S2/c1-12-9-15(19-13(2)21)3-4-17(12)26(22,23)18-10-16(24-7-6-20)14-5-8-25-11-14/h3-5,8-9,11,16,18,20H,6-7,10H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSFJKFVTCBUPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-phenylpropanamide](/img/structure/B2394731.png)


![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)
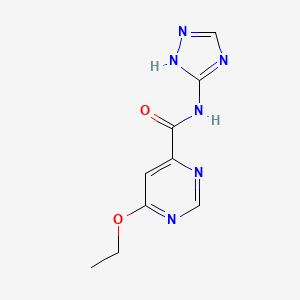
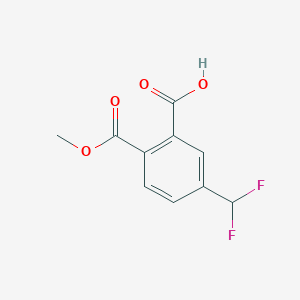
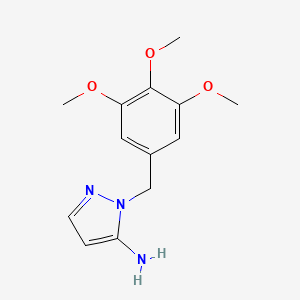
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-({1-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidin-4-yl}methoxy)pyrimidine](/img/structure/B2394747.png)
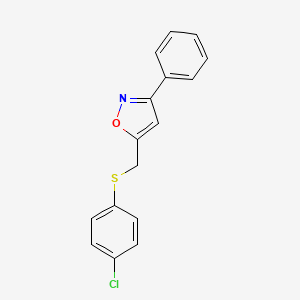
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
